Cas no 1334160-86-9 ((1R)-1-{4-(difluoromethyl)sulfanylphenyl}ethan-1-amine)

(1R)-1-{4-(Difluoromethyl)sulfanylphenyl}ethan-1-amine is a chiral amine compound featuring a difluoromethylthio substituent on the phenyl ring. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantiopurity is critical. The difluoromethylthio group enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. This compound serves as a versatile intermediate for the synthesis of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise derivatization, supporting research in medicinal chemistry and agrochemical innovation. High purity and consistent quality ensure reliable performance in synthetic workflows.
(1R)-1-{4-(difluoromethyl)sulfanylphenyl}ethan-1-amine structure
1334160-86-9 structure
Product Name:(1R)-1-{4-(difluoromethyl)sulfanylphenyl}ethan-1-amine
CAS No:1334160-86-9
MF:C9H11F2NS
MW:203.252147912979
MDL:MFCD19686498
CID:5207783
Update Time:2025-05-21

(1R)-1-{4-(difluoromethyl)sulfanylphenyl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine
    • (R)-1-(4-((Difluoromethyl)thio)phenyl)ethan-1-amine
    • Benzenemethanamine, 4-[(difluoromethyl)thio]-α-methyl-, (αR)-
    • (1R)-1-{4-(difluoromethyl)sulfanylphenyl}ethan-1-amine
    • MDL: MFCD19686498
    • Inchi: 1S/C9H11F2NS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1
    • InChI Key: WXWQNZDMLQXMKZ-ZCFIWIBFSA-N
    • SMILES: S(C(F)F)C1C=CC(=CC=1)[C@@H](C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 147
  • XLogP3: 2.6
  • Topological Polar Surface Area: 51.3

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Additional information on (1R)-1-{4-(difluoromethyl)sulfanylphenyl}ethan-1-amine

Comprehensive Overview of (1R)-1-{4-(difluoromethyl)sulfanylphenyl}ethan-1-amine (CAS No. 1334160-86-9)

(1R)-1-{4-(difluoromethyl)sulfanylphenyl}ethan-1-amine is a chiral amine compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the difluoromethylsulfanyl group and the (1R)-configured stereocenter, make it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS No. 1334160-86-9 ensures precise identification in chemical databases, catering to researchers and industry professionals.

The growing interest in fluorinated compounds and chiral amines has positioned this molecule as a subject of extensive research. Fluorine incorporation, as seen in the difluoromethylsulfanyl moiety, often enhances metabolic stability and bioavailability—a key focus in modern drug discovery. Meanwhile, the (1R)-stereochemistry aligns with the demand for enantioselective synthesis, addressing challenges in asymmetric catalysis and green chemistry.

Recent trends highlight the compound's relevance to AI-driven drug design and high-throughput screening. Computational tools frequently analyze scaffolds like (1R)-1-{4-(difluoromethyl)sulfanylphenyl}ethan-1-amine to predict binding affinities or optimize ADME properties. This synergy between experimental and in silico methods underscores its role in accelerating lead optimization.

From an industrial perspective, scalability and sustainable synthesis of such intermediates are critical. Innovations in flow chemistry and catalytic asymmetric hydrogenation have been explored to produce this amine efficiently. These advancements resonate with the pharmaceutical sector's push toward cost-effective and eco-friendly processes.

In agrochemicals, the difluoromethylsulfanyl group's lipophilicity may contribute to pest-targeting efficacy. Researchers investigate derivatives of this compound for potential herbicidal or fungicidal activity, aligning with global needs for crop protection solutions amid climate change challenges.

Analytical characterization of CAS No. 1334160-86-9 typically involves HPLC chiral separation, NMR spectroscopy, and mass spectrometry. Purity assessment is crucial given its pharmaceutical applications, where even minor enantiomeric impurities can impact biological activity. Regulatory guidelines increasingly emphasize such quality controls.

Future directions may explore this amine's utility in PROTACs (Proteolysis-Targeting Chimeras) or as a building block for peptide mimetics. Its structural versatility also invites investigations into metal-organic frameworks (MOFs) for catalytic or sensing applications, demonstrating cross-disciplinary potential.

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